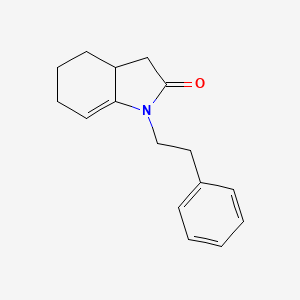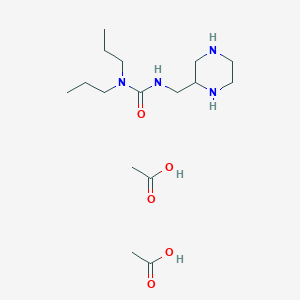
Urea, N'-(2-piperazinylmethyl)-N,N-dipropyl-, diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N’-(2-piperazinylmethyl)-N,N-dipropyl-, diacetate is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions The diacetate form indicates that the compound is associated with two acetate groups, which are derived from acetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of urea, N’-(2-piperazinylmethyl)-N,N-dipropyl-, diacetate typically involves the reaction of piperazine derivatives with urea and propyl groups. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N’-(2-piperazinylmethyl)-N,N-dipropyl-, diacetate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
Urea, N’-(2-piperazinylmethyl)-N,N-dipropyl-, diacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of urea, N’-(2-piperazinylmethyl)-N,N-dipropyl-, diacetate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The acetate groups may enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea, N-(2,6-dimethylphenyl)-N’-(2-piperazinylmethyl)-, diacetate: Similar structure but with different substituents on the piperazine ring.
Piperazine derivatives: A broad class of compounds with varying biological activities.
Uniqueness
Urea, N’-(2-piperazinylmethyl)-N,N-dipropyl-, diacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
819075-54-2 |
|---|---|
Formule moléculaire |
C16H34N4O5 |
Poids moléculaire |
362.47 g/mol |
Nom IUPAC |
acetic acid;3-(piperazin-2-ylmethyl)-1,1-dipropylurea |
InChI |
InChI=1S/C12H26N4O.2C2H4O2/c1-3-7-16(8-4-2)12(17)15-10-11-9-13-5-6-14-11;2*1-2(3)4/h11,13-14H,3-10H2,1-2H3,(H,15,17);2*1H3,(H,3,4) |
Clé InChI |
RTFVIEOKTYLORT-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C(=O)NCC1CNCCN1.CC(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


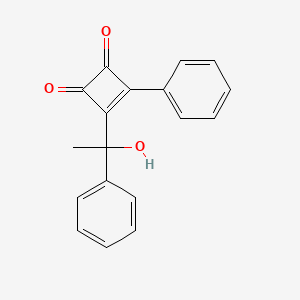
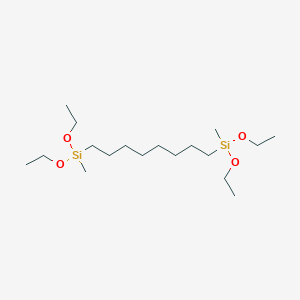
![1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene](/img/structure/B14232120.png)
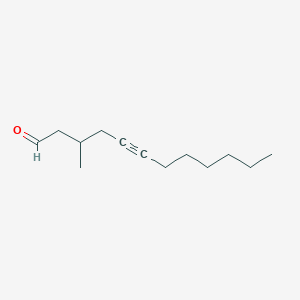
![Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane](/img/structure/B14232136.png)
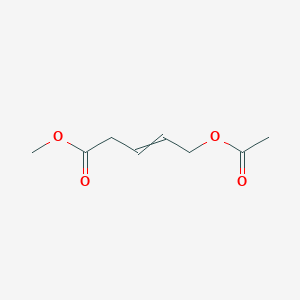
![N'-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14232143.png)
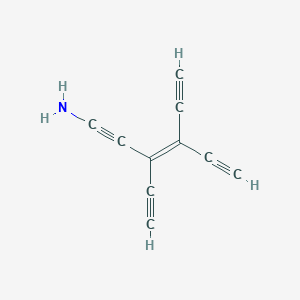
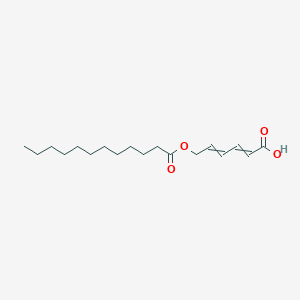
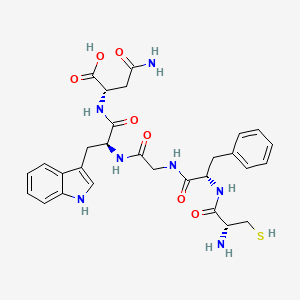
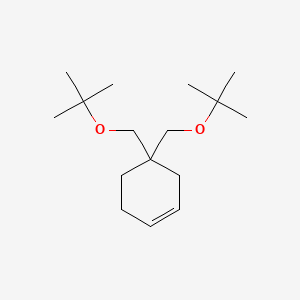
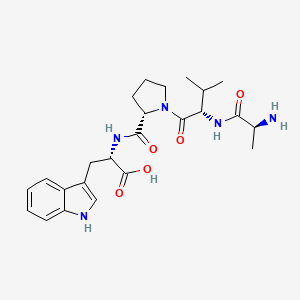
![2-fluoro-5-[[propan-2-yl-[(3S)-pyrrolidin-3-yl]amino]methyl]benzonitrile](/img/structure/B14232181.png)
